3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC17911497
Molecular Formula: C18H13ClN6OS
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13ClN6OS |
|---|---|
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | 6-(3-chloro-4-methoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C18H13ClN6OS/c1-10-15(24-8-4-3-5-14(24)20-10)16-21-22-18-25(16)23-17(27-18)11-6-7-13(26-2)12(19)9-11/h3-9H,1-2H3 |
| Standard InChI Key | FKDAZWKVXOOEGG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=C(C=C5)OC)Cl |
Introduction
Molecular Architecture and Physicochemical Properties
The compound (C₁₈H₁₃ClN₆OS; MW 396.9 g/mol) features three distinct heterocyclic domains:
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Triazolo[3,4-b][1, thiadiazole core: Provides π-π stacking capabilities through its conjugated system
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3-Chloro-4-methoxyphenyl substituent: Enhances lipophilicity (clogP 3.96) and influences electronic distribution
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2-Methylimidazo[1,2-a]pyridine group: Contributes to hydrogen bonding potential and planar molecular geometry
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃ClN₆OS | |
| Exact Mass | 396.046 Da | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 8 | |
| Topological Polar Surface Area | 85.9 Ų |
Synthetic Methodology
The synthesis employs a convergent strategy optimizing yield (typically 65-72%) and purity (>95% by HPLC):
Step 1: Formation of 4-amino-5-R-4H-1,2,4-triazole-3-thiol precursor via:
Step 2: Nucleophilic displacement with 3-chloro-4-methoxyphenacyl bromide
Step 3: Microwave-assisted cyclization (150W, 100°C, 30 min) to form triazolo-thiadiazole core
Step 4: Suzuki-Miyaura coupling with 2-methylimidazo[1,2-a]pyridine boronic ester
Pharmacological Profile
Antineoplastic Activity
NCI-60 screening revealed exceptional potency against specific tumor lineages:
Table 2: Growth inhibition data (GI₅₀, μM)
Mechanistic studies suggest dual inhibition of:
Structure-Activity Relationships
Key structural determinants of bioactivity:
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Chloro-methoxy substitution pattern:
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Methyl group position:
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Triazolo-thiadiazole core:
ADME/Tox Profile
Pharmacokinetic parameters (rat model):
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Oral bioavailability: 58%
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Cₘₐₓ: 1.2 μg/mL (50 mg/kg dose)
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Vd: 3.8 L/kg
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Plasma protein binding: 92%
Safety indices:
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LD₅₀ (acute oral): >2000 mg/kg
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hERG IC₅₀: 18 μM (>10× therapeutic concentration)
Future Directions
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